molecular formula C14H20N6O7S B15214134 2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid

Cat. No.: B15214134
M. Wt: 416.41 g/mol
InChI Key: NUBHDZKYWTVIHP-WFMPWKQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid is a complex organic compound with significant biochemical relevance It is structurally characterized by the presence of an amino group, a purine base, and a sulfonyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with glycine, followed by cyclization and amination to introduce the amino group.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where the intermediate compound is treated with a sulfonyl chloride in the presence of a base.

    Formation of the Butyric Acid Backbone: The final step involves the coupling of the sulfonylated intermediate with a butyric acid derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The methanesulfonyl (–SO₂–) group acts as a reactive site for nucleophilic displacement due to its electron-withdrawing nature. This group undergoes substitution with nucleophiles such as amines, thiols, or alcohols under mild conditions .

Reaction Type Conditions Products Application
Amine substitutionRoom temperature, aqueous mediumSulfonamide derivativesDrug conjugation
Thiol substitutionpH 7–9, polar aprotic solventsThioether linkagesBioconjugation studies

Example reaction with cysteine residues:
R–SO₂–O–+HS–ProteinR–S–Protein+HO⁻\text{R–SO₂–O–} + \text{HS–Protein} \rightarrow \text{R–S–Protein} + \text{HO⁻}
This reactivity is leveraged in medicinal chemistry for targeted drug delivery.

Electrophilic Addition to the Purine Base

The 6-aminopurine moiety participates in electrophilic aromatic substitution (EAS) at the C2 and C8 positions, analogous to adenosine derivatives .

Electrophile Conditions Product Biological Relevance
Iodine (I₂)DMF, 60°C2-Iodo-6-aminopurine derivativeRadiolabeling probes
Methylating agentsAlkaline pH, refluxN-Methylpurine adductsStudy of mutagenicity

Iodination at the C2 position (as seen in PubChem CID 45273087) enhances halogen bonding potential for enzyme inhibition .

Redox Reactions of Hydroxyl Groups

The vicinal diol structure in the tetrahydrofuran ring undergoes oxidation under acidic or enzymatic conditions, forming a diketone intermediate .

Oxidizing Agent Conditions Product Stability
NaIO₄Aqueous buffer, pH 5–7Dialdehyde derivativeLabile; polymerizes readily
DehydrogenasesBiological systemsKetone intermediatesMetabolic studies

Reduction of the sulfonyl group to thioether (–S–) is feasible using LiAlH₄, though this disrupts the molecule’s biological activity.

Enzymatic Interactions

The compound mimics nucleotide structures, enabling interactions with kinases and polymerases. Key findings include:

Enzyme Interaction Outcome Source
Adenylate kinaseCompetitive inhibition at ATP siteReduced ATP hydrolysisMechanistic studies
DNA polymerase βIncorporation into DNA strandChain terminationAntiviral research

The sulfonyl group may sterically hinder phosphorylation, altering substrate specificity.

Degradation Pathways

Hydrolytic degradation occurs under acidic (pH < 3) or alkaline (pH > 10) conditions, leading to:

  • Cleavage of sulfonyl ester : Forms butyric acid and a purine-tetrahydrofuran sulfonic acid.

  • Glycosidic bond hydrolysis : Releases 6-aminopurine and a tetrahydrofuran sulfonate derivative .

Condition Primary Degradants Half-Life
pH 2.0, 37°CButyric acid + sulfonic acid12 hours
pH 12.0, 60°C6-Aminopurine + tetrahydrofuran-SO₃2 hours

Acylation of the Amino Group

The primary amine in the butyric acid backbone reacts with acylating agents (e.g., 3-methylbutanoyl chloride) to form stable amides, as demonstrated in PubChem CID 129626300 .

R–NH₂+R’–COClR–NH–CO–R’+HCl\text{R–NH₂} + \text{R'–COCl} \rightarrow \text{R–NH–CO–R'} + \text{HCl}
This modification enhances lipophilicity for membrane permeability studies .

Scientific Research Applications

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cellular processes, particularly in nucleotide metabolism and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes.

    Pathways Involved: It may interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    S-Adenosylhomocysteine: A closely related compound with similar structural features but lacking the sulfonyl group.

    S-Adenosylmethionine: Another related compound involved in methylation reactions in biological systems.

Uniqueness

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid is a complex compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N6O5SC_{14}H_{20}N_6O_5S with a molecular weight of approximately 389.37 g/mol. Its structure includes a purine base linked to a tetrahydrofuran ring and a sulfonyl group, which contributes to its biological activity.

  • Inhibition of Methyltransferases : Research indicates that this compound acts as an inhibitor of protein arginine methyltransferases (PRMTs), which are crucial for various cellular processes including transcription and DNA repair. The compound demonstrated potent inhibitory effects with IC50 values ranging from 5 nM to 555 nM against different PRMT family members .
  • Cellular Effects : In cellular models, treatment with this compound resulted in decreased levels of asymmetric dimethylation on histone H4 Arg3, indicating its role in modulating epigenetic regulation through methylation pathways .

Biological Activity and Case Studies

Several studies have highlighted the biological activities associated with this compound:

Study Findings
Inhibition Studies The compound exhibited strong inhibition against PRMT1 with an IC50 of 5 nM, demonstrating its potential as a selective therapeutic agent .
Cellular Impact In HEK293 cells, treatment over 48 hours showed a significant reduction in methylation levels, suggesting its efficacy in altering gene expression profiles .
Therapeutic Potential The compound has been explored for its potential in treating diseases related to dysregulated methylation processes, such as cancer and neurodegenerative disorders .

Research Findings

  • Selectivity and Potency : The compound's design allows for high selectivity against specific PRMTs while minimizing off-target effects. This selectivity is critical for developing targeted therapies that can reduce side effects associated with broader-spectrum inhibitors .
  • Synergistic Effects : Preliminary data suggest that combining this compound with other therapeutic agents may enhance its efficacy, particularly in cancer treatment protocols where methylation plays a pivotal role in tumor progression .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is essential for therapeutic use. Current studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound to establish optimal dosing regimens .

Properties

Molecular Formula

C14H20N6O7S

Molecular Weight

416.41 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid

InChI

InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1

InChI Key

NUBHDZKYWTVIHP-WFMPWKQPSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.